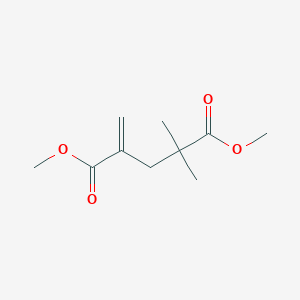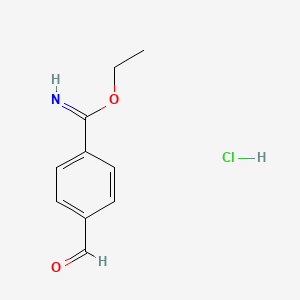
(1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl typically involves the reaction of 1,2-dihydroacenaphthylene with dimethylchlorosilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The product is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different organosilicon species.
Substitution: The silicon atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized organosilicon compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study silicon’s role in biological systems. Its interactions with biomolecules can provide insights into silicon’s biological functions and potential therapeutic applications.
Medicine
The compound’s potential medicinal applications include its use as a building block for drug development. Its unique properties may lead to the discovery of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as silicone-based polymers and coatings. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl involves its interaction with specific molecular targets. The silicon atom in the compound can form bonds with various functional groups, leading to the formation of new chemical species. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dihydroacenaphthylen-1-yl acetate
- 1,2-Dihydroacenaphthylen-1-ol
- Acenaphthoquinone
Uniqueness
Compared to similar compounds, (1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl stands out due to its unique silicon-carbon bond. This bond imparts distinct chemical and physical properties, making the compound more versatile in various applications. Its ability to undergo a wide range of chemical reactions further enhances its utility in scientific research and industrial processes.
Propiedades
Número CAS |
71582-74-6 |
|---|---|
Fórmula molecular |
C14H15Si |
Peso molecular |
211.35 g/mol |
InChI |
InChI=1S/C14H15Si/c1-15(2)13-9-11-7-3-5-10-6-4-8-12(13)14(10)11/h3-8,13H,9H2,1-2H3 |
Clave InChI |
JNYPYIGTNINDGQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)C1CC2=CC=CC3=C2C1=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


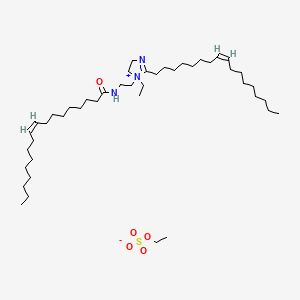
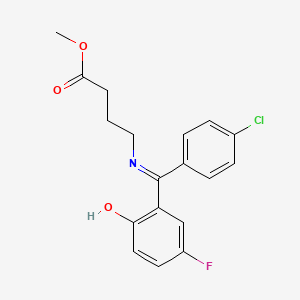
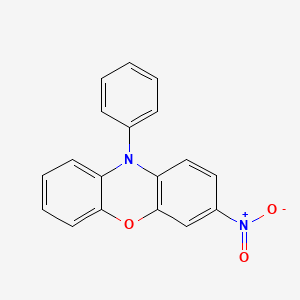
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
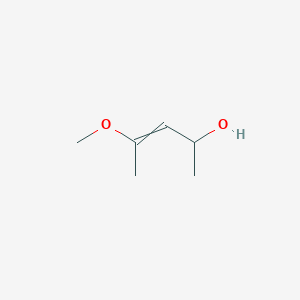
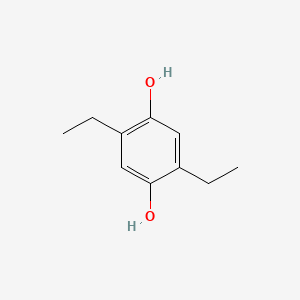
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)

